2-(3-Methylphenyl)azetidine
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Overview
Description
2-(3-Methylphenyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is a derivative of azetidine, where a 3-methylphenyl group is attached to the second carbon atom of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and ring contraction methods. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(3-Methylphenyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and as a scaffold for drug development.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain of the azetidine ring facilitates bond cleavage and formation, allowing the compound to participate in various biochemical pathways. The polar nature of the nitrogen atom enhances its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methylphenyl)azetidine include:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and higher stability.
2-Azetidinones: Four-membered rings with a carbonyl group, known for their use as β-lactam antibiotics.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. Its balance of ring strain and stability makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(3-methylphenyl)azetidine |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 |
InChI Key |
NCWUVPXYGSORNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCN2 |
Origin of Product |
United States |
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